4-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 4-fluoro-2-methylbenzene sulfonyl group linked to a hydroxypropyl-thiophen-3-ylmethyl backbone. Its synthesis likely involves multi-step nucleophilic substitutions and alkylation reactions, as inferred from analogous sulfonamide derivatives in the literature . Key structural motifs include:
- Thiophene ring: Enhances π-π stacking interactions and metabolic stability compared to benzene analogs.
- Fluorine substituent: Improves lipophilicity and bioavailability while modulating electronic properties.
While direct spectral data for this compound is unavailable in the provided evidence, analogous compounds (e.g., 1,2,4-triazole derivatives) exhibit IR bands at 1243–1258 cm⁻¹ (C=S stretching) and 3150–3414 cm⁻¹ (NH vibrations), which may correlate with its tautomeric behavior .
Properties
IUPAC Name |
4-fluoro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3S2/c1-11-7-13(16)3-4-14(11)22(19,20)17-10-15(2,18)8-12-5-6-21-9-12/h3-7,9,17-18H,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOQHUOWWSMMID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C)(CC2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzene-1-sulfonamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzene-1-sulfonamide can undergo various chemical
Biological Activity
4-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzene-1-sulfonamide, often referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide functional group, which is known for its antibacterial properties. Its structure includes a fluorine atom and a thiophene moiety, which may influence its biological interactions.
Sulfonamides typically exert their biological effects by inhibiting bacterial dihydropteroate synthase, an enzyme critical in the biosynthesis of folate. The presence of the fluorine atom may enhance lipophilicity, potentially affecting membrane permeability and interaction with biological targets.
Antimicrobial Activity
Research indicates that sulfonamide derivatives demonstrate significant antimicrobial activity against a range of bacteria. The specific compound has shown promising results in vitro against both Gram-positive and Gram-negative bacteria.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of cell proliferation and disruption of mitochondrial membrane potential.
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (p < 0.01) compared to untreated controls. The compound was shown to activate caspase pathways, leading to programmed cell death.
Toxicological Profile
While the therapeutic potential is notable, understanding the toxicological aspects is crucial. Preliminary toxicity assessments indicate that at therapeutic concentrations, the compound exhibits low cytotoxicity toward normal human cells. However, further studies are necessary to evaluate long-term effects and potential side effects.
Comparison with Similar Compounds
5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide
- Structural Differences :
- Replaces sulfonamide (-SO₂NH-) with benzamide (-CONH-).
- Substitutes fluorine with chlorine and methyl with methoxy.
- Impact on Properties :
- Molecular weight : 339.837 (vs. ~341.4 for the target compound, estimated from analogs).
- Electron-withdrawing effects : Chlorine and methoxy groups may reduce reactivity compared to fluorine and methyl .
- Solubility : Methoxy increases hydrophilicity, whereas sulfonamide typically enhances aqueous solubility over benzamides.
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
- Structural Differences :
- Replaces 4-fluoro-2-methylbenzene with 4-(trifluoromethyl)phenyl.
- Lacks the methyl group on the benzene ring.
- Impact on Properties :
3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzamide
- Structural Differences :
- Benzamide core with 3-fluoro and 4-methoxy substituents.
- Differs in substitution pattern (meta-fluoro vs. para-fluoro in the target compound).
- Impact on Properties :
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Functional Groups |
|---|---|---|---|---|
| 4-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzene-1-sulfonamide | C₁₆H₁₉FNO₃S₂ | ~341.4 (est.) | 4-F, 2-CH₃, thiophen-3-ylmethyl | Sulfonamide, hydroxypropyl |
| 5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide | C₁₆H₁₈ClNO₃S | 339.837 | 5-Cl, 2-OCH₃, thiophen-3-ylmethyl | Benzamide, hydroxypropyl |
| N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | C₁₆H₁₈F₃NO₃S₂ | 393.4 | 4-CF₃, thiophen-3-ylmethyl | Sulfonamide, hydroxypropyl |
| 3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzamide | C₁₆H₁₈FNO₃S | 323.4 | 3-F, 4-OCH₃, thiophen-3-ylmethyl | Benzamide, hydroxypropyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
